
9-Bromoacridine
Descripción general
Descripción
9-Bromoacridine is a halogenated heterocycle with the empirical formula C13H8BrN . It has a molecular weight of 258.11 .
Synthesis Analysis
The synthesis of 9-Bromoacridine involves the reaction of 9(10H)-acridone with PBr3 . The resultant solution is then diluted and quenched by slow addition of water . An aqueous NaOH solution is added to the resultant mixture until pH = 14 .Molecular Structure Analysis
The molecular structure of 9-Bromoacridine is represented by the SMILES stringBrc1c2ccccc2nc3ccccc13 . The InChI key for 9-Bromoacridine is NNTFCRCMYKVMPU-UHFFFAOYSA-N . Chemical Reactions Analysis
9-Halogenoacridines, such as 9-Bromoacridine, undergo Suzuki cross-coupling reactions with a range of arylboronic and thienyl-3-boronic acids to yield substituted 9-arylacridines and 9-(thien-3-yl)acridines .Physical And Chemical Properties Analysis
9-Bromoacridine is a solid with a melting point of 115-119 °C . It has an assay of 97% .Aplicaciones Científicas De Investigación
Photoactive Precursors in Neurotransmitter Release
- 9-Bromomethylacridine has been explored as a photochemically removable protecting group for neurotransmitter amino acids. This application shows promise in the controlled release of neurotransmitters upon irradiation, indicating potential use in neurological research and therapies (Piloto et al., 2013).
Inhibiting Ribosome Biogenesis
- Research on 9-aminoacridine (9AA) suggests it can inhibit both the transcription and processing of ribosomal RNA in mammalian cells. This inhibition of ribosome biogenesis points towards potential applications in cancer research and therapy (Anikin & Pestov, 2022).
Biochemical Research and Drug Development
- 9-Aminoacridines are significant in medicinal chemistry for treating protozoal infections, cancer, viral, and prion diseases. Their conjugation with biomolecules can modulate activity and bioavailability, highlighting their role in drug development (Šebestík et al., 2007).
DNA Interaction Studies for Antitumor Compounds
- N10-alkylated 2-bromoacridones, a novel series of potent antitumor compounds, exhibit significant binding to DNA. Studies on these compounds enhance our understanding of drug-DNA interactions, crucial for developing more effective cancer therapies (Thimmaiah et al., 2015).
Chemical Synthesis and Biological Applications
- 9-Methylacridine has been identified as an effective ligand in catalyzing C-H alkylation reactions, useful in synthesizing unnatural amino acids and other compounds. This has implications in organic synthesis and pharmaceutical development (Zhu et al., 2014).
Analytical Chemistry
- 9-Aminoacridine is used as a matrix in mass spectrometry for the analysis of certain compounds, demonstrating its utility in analytical chemistry and biological studies (Vermillion-salsbury & Hercules, 2002).
Pharmaceutical Drug Development
- Studies of 9-Aminoacridine in cyclodextrins have been conducted to improve its bioavailability and solubility, critical in developing effective pharmaceutical formulations (Manivannan et al., 2013).
Anticancer Research
- Synthesis and evaluation of 9-aminoacridine derivatives against cancer cell lines show promising results, suggesting their potential in anticancer drug development (Kumar et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of acridine, a heterocyclic compound known to intercalate into DNA, disrupting its structure and function . .
Mode of Action
Based on its structural similarity to other acridine derivatives, it may interact with dna or other cellular components, leading to changes in cellular function
Biochemical Pathways
The specific biochemical pathways affected by 9-Bromoacridine are currently unknown. Given its potential to interact with DNA, it may influence pathways related to DNA replication, transcription, and repair
Result of Action
As a potential DNA intercalating agent, it may cause DNA damage, disrupt normal cellular processes, and potentially lead to cell death . .
Propiedades
IUPAC Name |
9-bromoacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFCRCMYKVMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575199 | |
| Record name | 9-Bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromoacridine | |
CAS RN |
4357-57-7 | |
| Record name | 9-Bromoacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4357-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Bromoacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




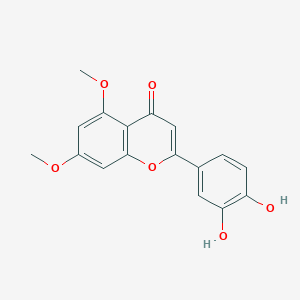
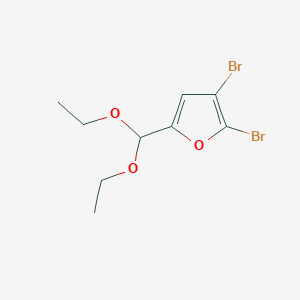
![Dinaphtho[1,2-b:2',1'-d]furan](/img/structure/B1601806.png)

![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)
![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)
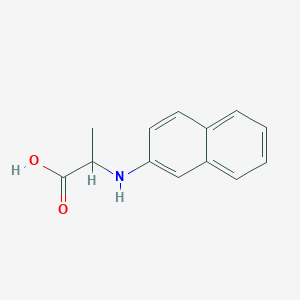
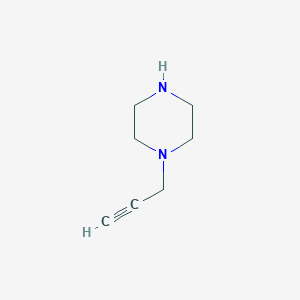

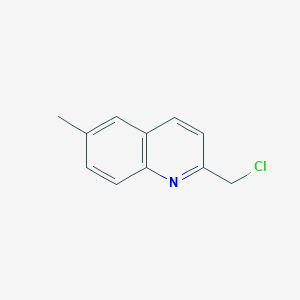

![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)
